Einecs 238-871-6

Description

Historical Trajectories of Quartz Scholarly Inquiry

The scientific study of quartz has a rich history, evolving from early mineralogical descriptions to its pivotal role in technological advancements. Initially, the focus of quartz inquiry was on its crystallography and basic physical properties. A significant turning point in quartz research was the discovery of its piezoelectric properties, which led to its use in frequency control applications and opened up new avenues for study. umweltbundesamt.de

The demand for high-purity quartz in the mid-20th century, particularly for the burgeoning electronics industry, shifted the research focus towards understanding and mitigating impurities. europa.eu This era saw the development of the first commercial processes for cultured quartz growth in 1956, a response to the need for flawless crystals that natural sources could not consistently provide. europa.eueuropa.eu This development marked a transition from reliance on mined quartz to manufactured, high-purity crystals, fundamentally altering the landscape of quartz-related research and industry. europa.eu

Evolution of Research Paradigms in Quartz Science

The paradigms guiding quartz research have evolved significantly over time, reflecting broader shifts in scientific methodology. A research paradigm, as a framework of beliefs and assumptions, shapes how research is conducted and knowledge is interpreted. chemos.deparchem.com

Early quartz research was largely rooted in a positivist paradigm , focusing on objective, measurable properties of the mineral. This approach was essential for establishing the fundamental crystallographic and physical data of quartz.

As research questions became more complex, particularly concerning the geological formation and impurity incorporation in quartz, a shift towards post-positivism occurred. Researchers acknowledged that complete objectivity was challenging and that interpretations of data could be influenced by various factors. This is evident in studies aiming to understand the genesis and geochemistry of quartz from different geological settings. europa.eu

Modern quartz research often employs a pragmatic paradigm , utilizing a combination of qualitative and quantitative methods to address specific problems. This is particularly true in the field of high-purity quartz processing, where understanding the mineralogical characteristics of raw materials is crucial for developing effective purification techniques. chemos.de This approach integrates various analytical techniques to gain a comprehensive understanding of the material.

The evolution of research paradigms in quartz science can be seen as a progression from descriptive studies to more explanatory and predictive investigations, driven by technological demands and advancements in analytical capabilities.

Current Frontiers and Interdisciplinary Approaches in Quartz Investigations

Current research in quartz is characterized by its interdisciplinary nature, drawing from geology, chemistry, physics, and materials science to address complex challenges. The primary driver for much of this research is the increasing demand for high-purity and ultra-high-purity quartz for applications in the semiconductor and solar industries.

A key frontier is the development of advanced characterization techniques to identify and quantify trace impurities in quartz. Methods such as inductively coupled plasma-optical emission spectrometry (ICP-OES) and cathodoluminescence (CL) mapping are being used to understand the distribution and nature of impurities at the micro-level. This detailed understanding is critical for optimizing purification processes.

Another significant area of research is the study of quartz microstructures and their relationship to the geological history of the rocks in which they are found. This research has implications for understanding rock deformation and metamorphic processes.

Furthermore, interdisciplinary approaches are being employed in the restoration of cultural heritage, where understanding the interaction of quartz-containing materials with environmental factors is crucial. Techniques from biology, chemistry, and physics are combined to analyze decay phenomena and develop appropriate conservation strategies.

The future of quartz research will likely involve even greater collaboration across disciplines, with a focus on sustainable and efficient methods for producing high-purity quartz and developing novel applications for this versatile material. The use of mathematical modeling and artificial intelligence is also emerging as a tool for optimizing geopolymer composites that can include quartz sand, showcasing the expanding scope of quartz-related research.

Detailed Research Findings

Advanced analytical techniques have provided significant insights into the nature of quartz and its impurities. The table below summarizes key findings from recent research.

| Research Focus | Key Findings | Analytical Techniques Used |

| Impurity Characterization | Lattice impurity elements and various types of inclusions are the main factors affecting quartz purity. The type and concentration of impurities are linked to the geological origin of the quartz. | ICP-OES, GFAAS, FAAS, TXRF |

| Thermometry | The concentration of Titanium (Ti) in quartz can be used as a geothermometer to determine the temperature of quartz formation and subsequent metamorphic events. | Cathodoluminescence (CL) mapping, Electron Probe Microanalysis (EPMA) |

| Structural Evolution | The microstructures and crystallographic preferred orientations of quartz can reveal the deformation history of rocks, including strain paths and temperature conditions during tectonic events. | Microstructural analysis, CPO analysis |

| Cultural Heritage | The interaction of quartz with environmental pollutants and biological activity can lead to the formation of alteration layers, such as calcium oxalate (B1200264) films, on stone monuments. | X-ray diffraction (XRD), Infrared spectroscopy (FT-IR), Laser-induced fluorescence (LIF) |

Clarification Regarding the Chemical Compound “Einecs 238-871-6”

An article focusing on the chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 238-871-6, structured around the geological and mineralogical paradigms of quartz, cannot be generated as requested. The fundamental reason is a discrepancy between the specified chemical identifier and the subject matter of the provided outline.

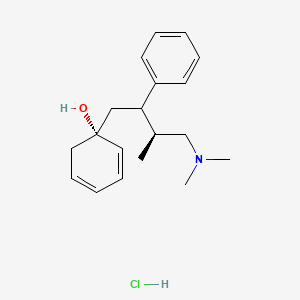

The EINECS number 238-871-6 does not correspond to Quartz. Instead, this number is associated with the chemical compound (R,S)-(±)-a-[2-(dimethylamino)-1-methylethyl]-a-phenylphenethyl alcohol hydrochloride**. The geological and mineralogical topics, such as hydrothermal crystallization, metamorphic and igneous origins, and sedimentary accumulation, are not relevant to this substance.

The correct EINECS number for Quartz (SiO2) is 238-878-4 honeywell.comstrobel-quarzsand.depenetron.greuropa.eu. The provided outline is scientifically applicable to Quartz, a crystalline mineral composed of silicon and oxygen atoms.

To proceed with a scientifically accurate article, it would be necessary to align the subject compound with the appropriate descriptive framework. An article on "this compound" would require a completely different outline focusing on its chemical synthesis, pharmacological properties, and other relevant organic chemistry data. Conversely, an article following the provided geological outline would need to focus on Quartz under its correct EINECS identifier, 238-878-4.

Therefore, due to this significant mismatch, generating an article that is both scientifically accurate and adheres to the user's strict instructions is not possible.

Structure

3D Structure of Parent

Properties

CAS No. |

14804-73-0 |

|---|---|

Molecular Formula |

C19H28ClNO |

Molecular Weight |

321.9 g/mol |

IUPAC Name |

(1R)-1-[(3S)-4-(dimethylamino)-3-methyl-2-phenylbutyl]cyclohexa-2,4-dien-1-ol;hydrochloride |

InChI |

InChI=1S/C19H27NO.ClH/c1-16(15-20(2)3)18(17-10-6-4-7-11-17)14-19(21)12-8-5-9-13-19;/h4-12,16,18,21H,13-15H2,1-3H3;1H/t16-,18?,19-;/m1./s1 |

InChI Key |

AONDTVDUMJPZRY-FFIXONDLSA-N |

Isomeric SMILES |

C[C@H](CN(C)C)C(C[C@@]1(CC=CC=C1)O)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC(CN(C)C)C(CC1(CC=CC=C1)O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Geological and Mineralogical Paradigms of Quartz

Crystallographic and Microstructural Characterization of Quartz Polymorphs

Textural Evolution of Quartz in Geological Formations

The texture of quartz in rocks is a dynamic feature that records the history of temperature, pressure, and deformation. Its evolution is primarily governed by processes of dynamic recrystallization, which involves the reorganization of the crystal lattice to reduce internal strain energy. wikipedia.orgwhoi.edu The specific microstructures that develop are sensitive indicators of deformation conditions. geoscienceworld.orgcarleton.edu

Three principal dynamic recrystallization mechanisms are recognized, often forming a continuum related to increasing temperature: wikipedia.orgresearchgate.netlyellcollection.org

Bulging Recrystallization (BLG): At lower temperatures (approx. 280-400°C), deformation is accommodated by the migration of existing grain boundaries. lyellcollection.org This results in the formation of small "bulges" and new, small, equant grains along the boundaries of larger, original "parent" grains. researchgate.netresearchgate.net The parent grains themselves may show significant internal deformation features like undulose extinction and deformation bands. researchgate.netresearchgate.net

Subgrain Rotation Recrystallization (SGR): At intermediate temperatures (approx. 400-500°C), dislocations within the crystal lattice organize into low-angle subgrain walls. lyellcollection.org With progressive deformation, these subgrains rotate, eventually forming new, independent high-angle grain boundaries. researchgate.net This process often results in a "core and mantle" structure, where a larger, strained parent grain (core) is surrounded by a mantle of smaller, recrystallized grains. researchgate.netresearchgate.net

Grain Boundary Migration Recrystallization (GBM): At higher temperatures (above 500°C), grain boundaries become highly mobile. lyellcollection.org This leads to the growth of some grains at the expense of others, resulting in larger, more irregular or lobate grain shapes and the removal of older, strained grains. researchgate.netlyellcollection.org

In magmatic systems, quartz textures can record the evolution of the fluid phase. youtube.com For example, clear quartz can indicate stable growth conditions, while white, milky quartz suggests the entrapment of a high number of fluid inclusions during periods of rapid crystallization or pressure changes. youtube.com The transition from magmatic to hydrothermal stages can be marked by textures like unidirectional solidification textures (USTs), which are layers of euhedral quartz crystals that grow inward from the edge of an intrusion. geoscienceworld.orggeology.cz

Global Distribution and Economic Geology of High Purity Quartz Resources

High-Purity Quartz (HPQ), defined as quartz containing less than 50 parts per million (ppm) of impurity elements, is a critical raw material for high-technology industries. researchgate.netmdpi.comcambridge.org Its economic geology is centered on identifying deposits that are not only rich in SiO₂ but also exceptionally low in detrimental trace elements.

Assessment Methodologies for Quartz Deposit Evaluation

The evaluation of a quartz deposit for its HPQ potential is a multi-step process combining field and laboratory techniques. windows.net

Geological Field Assessment: This initial stage involves geological mapping and remote sensing to determine the size and three-dimensional shape of the quartz body. windows.net Representative samples are collected from outcrops or drill cores for detailed analysis. windows.net

Mineralogical and Petrographic Analysis: Techniques like optical microscopy, Scanning Electron Microscopy (SEM), and Cathodoluminescence (CL) are used to identify and characterize mineral and fluid inclusions. windows.netresearchgate.net These inclusions are undesirable impurities that must be removable through processing. windows.net CL imaging is particularly effective at revealing internal growth textures and micro-defects not visible with standard microscopy. mdpi.com

Geochemical Analysis: Bulk and in-situ chemical analyses are crucial for quantifying impurity levels. windows.net X-ray Fluorescence (XRF) is often used for major elements, while more sensitive techniques are required for the trace elements that define HPQ. windows.netibgm-iq.org Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) and solution ICP-MS are standard methods for determining trace element concentrations down to sub-ppm levels. mdpi.comcambridge.orgwindows.net Comparing different analytical methods, such as femtosecond laser line ablation, has been shown to provide high-quality data that correlates well with post-purification results, offering a cost-effective evaluation tool. mdpi.com

Beneficiation Trials: Ultimately, metallurgical purification experiments are often required to confirm that a raw quartz material can be processed to meet industry standards. mdpi.comcopernicus.org These trials may involve crushing, magnetic separation, flotation, and acid leaching to remove impurities. copernicus.orgmdpi.com

A summary of key assessment techniques is provided in the table below.

| Assessment Stage | Technique | Purpose |

| Field Evaluation | Geological Mapping, Drilling | Determine the geometry and volume of the deposit. windows.net |

| Mineralogical Analysis | Optical Microscopy, SEM, Cathodoluminescence (CL) | Identify mineral/fluid inclusions and internal textures. windows.netresearchgate.netmdpi.com |

| Geochemical Analysis | XRF, ICP-MS, LA-ICP-MS | Quantify major and trace element impurity concentrations. mdpi.comwindows.netibgm-iq.org |

| Processing Evaluation | Bench-scale Purification Tests | Assess the feasibility of removing impurities to achieve HPQ specifications. mdpi.comcopernicus.org |

Geochemical Signatures of High Purity Quartz Deposits

High-purity quartz deposits are defined by their exceptionally low content of specific trace elements that can negatively impact performance in high-tech applications. cambridge.org The primary detrimental elements include Aluminum (Al), Titanium (Ti), Lithium (Li), Sodium (Na), Potassium (K), Calcium (Ca), Iron (Fe), Phosphorus (P), and Boron (B). researchgate.netcambridge.org

These impurities can exist in several forms:

Lattice-bound elements: Substituted directly into the silicon-oxygen crystal lattice (e.g., Al³⁺ for Si⁴⁺). researchgate.netcgsjournals.com

Mineral micro-inclusions: Tiny crystals of other minerals trapped within the quartz (e.g., rutile, micas, feldspars). mdpi.comresearchgate.net

Fluid inclusions: Microscopic pockets of the fluid from which the quartz crystallized. mdpi.comresearchgate.net

The geochemical signature of an HPQ deposit is the specific concentration profile of these elements. While different genetic types of quartz deposits (hydrothermal, pegmatitic, metamorphic) exist, metamorphic processes and hydrothermal mobilization are often considered effective mechanisms for purifying quartz, as recrystallization can help reduce trace element impurities and defects. mdpi.com The table below outlines the generally accepted concentration limits for a material to be classified as HPQ.

| Element | Symbol | Maximum Concentration (ppm or µg/g) |

| Aluminum | Al | < 30 researchgate.netcambridge.org |

| Titanium | Ti | < 10 researchgate.netcambridge.org |

| Sodium | Na | < 8 researchgate.netcambridge.org |

| Potassium | K | < 8 researchgate.netcambridge.org |

| Lithium | Li | < 5 researchgate.netcambridge.org |

| Calcium | Ca | < 5 researchgate.netcambridge.org |

| Iron | Fe | < 3 researchgate.netcambridge.org |

| Phosphorus | P | < 2 researchgate.netcambridge.org |

| Boron | B | < 1 researchgate.netcambridge.org |

| Total Impurities | - | < 50 researchgate.netmdpi.comcambridge.org |

Quartz in Rock Mechanics and Reservoir Petrophysics

Quartz is a primary rock-forming mineral, and its abundance and form significantly control the mechanical and fluid-flow properties of rocks, particularly in sedimentary basins. geoscienceworld.orgwikipedia.org

Influence of Quartz Morphology on Rock Brittleness

The brittleness of a rock, its tendency to fracture under stress, is strongly influenced by its mineral composition, and quartz content is a key factor. geoscienceworld.orglyellcollection.org Due to its strong covalent bonds, quartz is an inherently brittle mineral. geoscienceworld.org An increase in the percentage of quartz generally increases a rock's strength and hardness. geoscienceworld.orglyellcollection.org For instance, studies have shown a direct correlation between quartz content and Uniaxial Compressive Strength (UCS) and Schmidt hammer rebound number (an index of surface hardness). geoscienceworld.orglyellcollection.org

Quartz Cementation and Porosity Evolution in Sedimentary Basins

In sedimentary basins, quartz cementation is one of the most significant factors controlling the quality of sandstone reservoirs. geoscienceworld.orguio.noipa.or.id Quartz cement precipitates as syntaxial overgrowths on the surfaces of detrital quartz grains, progressively filling the pore space (porosity) between them. uio.nomdpi.com This process directly reduces a reservoir's ability to store and transmit fluids like oil and gas. ipa.or.id

The process is highly sensitive to temperature and time. psu.eduresearchgate.net Significant quartz cementation in many basins, such as the North Sea, typically occurs at temperatures above 90–100°C, corresponding to burial depths greater than 2.5–3.0 km. geoscienceworld.org The primary source of the silica (B1680970) for this cement is believed to be local, derived from the pressure solution (dissolution at grain-to-grain contacts) of detrital quartz grains within the sandstone itself. geoscienceworld.org

The evolution of porosity is a competition between porosity-reducing processes (compaction and cementation) and porosity-enhancing processes (dissolution of less stable minerals). psu.edu However, in deeply buried quartz-rich sandstones, cementation is often the dominant factor destroying porosity. uio.no The presence of grain-coating minerals, such as chlorite (B76162) or illite, can inhibit the precipitation of quartz overgrowths by covering the detrital grain surfaces, thereby preserving porosity at greater depths. uio.nomdpi.comcup.edu.cn The extent of quartz cementation is therefore a function of the rock's burial and thermal history, as well as its initial depositional texture and mineralogy. ipa.or.idresearchgate.net A general trend shows that porosity in sandstones decreases significantly at depths greater than 1.8 km, which corresponds to temperatures where quartz cementation becomes drastic. pgi.gov.pl

Quartz-Fluid Interaction Dynamics in Geological Systems

The interaction between quartz (Silicon Dioxide) and aqueous fluids is a fundamental process governing the evolution of the Earth's crust. Despite its apparent inertness and low solubility at surface conditions, quartz becomes significantly mobile in the presence of fluids over geological timescales and under the diverse temperature and pressure regimes found within the crust. These interactions are central to a wide range of geological phenomena, including the formation of hydrothermal ore deposits, the diagenetic modification of sedimentary rocks, and the deformation of rocks during metamorphism. The dynamics of quartz dissolution, transport, and precipitation are primarily controlled by the physicochemical properties of the fluid, namely temperature, pressure, and chemical composition (e.g., pH and salinity).

Research into these dynamics reveals that quartz solubility is not a simple linear function but a complex interplay of these variables. In pure water, the dissolution of quartz involves the hydrolysis of siloxane bonds (Si-O-Si) to form silicic acid (H₄SiO₄). The solubility of quartz demonstrates a strong positive dependence on temperature and a more moderate dependence on pressure, particularly at temperatures below the critical point of water. For instance, experimental data consistently show that increasing temperature from 100°C to 300°C at a constant pressure of 100 MPa can increase quartz solubility by an order of magnitude.

The chemical composition of the fluid phase introduces further complexity. The solubility of quartz is minimal in acidic to near-neutral pH solutions but increases dramatically under alkaline conditions (pH > 9) due to the deprotonation of silicic acid to form more soluble silicate (B1173343) anions (e.g., H₃SiO₄⁻). Salinity also plays a critical role; while the presence of salts like Sodium Chloride can slightly decrease quartz solubility at lower temperatures, this effect can be reversed at higher temperatures and pressures, influencing fluid-rock interaction in environments such as submarine hydrothermal systems and basinal brines.

These principles of dissolution and precipitation manifest in several key geological settings:

Hydrothermal Vein Systems: In geothermal and magmatic-hydrothermal systems, hot, silica-saturated fluids migrate through fractures. As these fluids cool or undergo a rapid pressure drop, they become supersaturated with respect to quartz, leading to its precipitation and the formation of extensive quartz veins. These veins often host valuable ore minerals.

Sedimentary Diagenesis: Within sedimentary basins, the burial of sandstones leads to increased temperatures and pressures. Pore fluids dissolve quartz at grain-to-grain contacts (a process known as pressure solution) and re-precipitate it as syntaxial overgrowths on detrital quartz grains in lower-pressure pore spaces. This process, known as quartz cementation, is a primary cause of porosity and permeability reduction in sandstone reservoirs.

Metamorphic Environments: During metamorphism, fluid-assisted mass transfer is a dominant mechanism for mineralogical and textural change. Pressure solution creep, involving the dissolution of quartz at surfaces under high normal stress and its precipitation at surfaces under low stress, is a key deformation mechanism in quartz-rich rocks like quartzites.

The study of fluid inclusions—microscopic pockets of fluid trapped within quartz crystals during their growth—provides direct evidence of these past interactions. By analyzing the composition, temperature, and pressure of these trapped fluids, geochemists can reconstruct the precise conditions of quartz formation and the evolution of the fluid-rock system.

Research Data on Quartz Solubility

The following table synthesizes experimental data illustrating the solubility of quartz in pure water across a range of temperatures and pressures relevant to crustal processes. This data underscores the profound impact of physical conditions on the mobility of silica in geological systems.

| Temperature (°C) | Pressure (MPa) | Quartz Solubility (mg/kg H₂O) | Relevant Geological Environment |

|---|---|---|---|

| 100 | 50 | 59 | Shallow Geothermal Systems, Deep Sedimentary Basins |

| 200 | 50 | 257 | Geothermal Systems, Burial Diagenesis |

| 300 | 100 | 632 | Epithermal Ore Deposits, Greenschist Facies Metamorphism |

| 400 | 100 | 1170 | Mesothermal Ore Deposits, Amphibolite Facies Metamorphism |

| 500 | 200 | 2210 | Amphibolite Facies Metamorphism, Magmatic-Hydrothermal Systems |

| 600 | 200 | 3450 | Granitic Pegmatite Formation, High-Grade Metamorphism |

The chemical compound associated with EC number 238-871-6 has been identified as chlorodifluoromethane, not quartz.

Initial research to fulfill the request for an article on the synthetic production and materials science of quartz, based on the provided EC number, has revealed a significant discrepancy. The European Chemicals Agency (ECHA), along with other chemical databases, definitively identifies Einecs 238-871-6 as chlorodifluoromethane.

Chlorodifluoromethane is a hydrochlorofluorocarbon (HCFC) with the chemical formula CHClF₂. It is a colorless gas that was widely used as a refrigerant and propellant. Its properties and applications are distinct from those of quartz, which is a crystalline form of silicon dioxide (SiO₂).

Therefore, it is not possible to provide an article on the "Synthetic Production and Materials Science of Quartz" under the identifier "this compound," as this would be factually incorrect. The provided outline pertains to the synthesis and properties of quartz and is not applicable to chlorodifluoromethane.

Synthetic Production and Materials Science of Quartz

Surface Modification and Functionalization of Quartz Materials

Chemical Vapor Deposition on Quartz Substrates

Chemical Vapor Deposition (CVD) is a widely employed technique for depositing high-quality, high-performance solid materials and thin films. wikipedia.org In a typical CVD process, the substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. wikipedia.org Quartz is an excellent substrate for many CVD applications due to its high thermal resistance and transparency. acsmaterial.com

The quality and properties of the deposited film are critically dependent on several key parameters. kindle-tech.com These include temperature, pressure, precursor concentration, and the flow rate of gases. kindle-tech.com CVD processes are versatile and can be used to deposit a wide range of materials, including metals, non-metals, alloys, and ceramics. kindle-tech.com The resulting films are known for their high purity, density, and good crystallinity. kindle-tech.com

Table 1: Key Parameters for Chemical Vapor Deposition (CVD)

| Parameter | Description | Typical Range |

|---|---|---|

| Temperature | The temperature of the substrate during deposition. It influences the reaction rates and the crystalline structure of the film. | 850-1100°C (can be lower with plasma or laser-assisted CVD) kindle-tech.com |

| Pressure | The pressure inside the reaction chamber. It affects the deposition rate and the uniformity of the film. | Low-pressure to atmospheric-pressure kindle-tech.com |

| Precursor Concentration | The concentration of the gaseous reactants. It determines the growth rate of the film. | Varies depending on the material being deposited |

| Gas Flow Rate | The rate at which the precursor gases are introduced into the chamber. It influences the uniformity and composition of the film. | Varies depending on the reactor size and process |

Recent research has demonstrated the use of a quartz crystal microbalance (QCM) to monitor the deposition of thin films in real-time during an electron-assisted CVD process. aip.org In one study, iron films were deposited on gold-coated QCM crystals using ferrocene (B1249389) as the precursor. aip.org The deposition was carried out at a pressure of 33-50 Pa with a plasma power of 10 W and a substrate bias of +40 V. aip.orgdiva-portal.org The results showed a deposited iron film of approximately 1.8 µm in thickness. aip.org

Plasma Treatment and Surface Energy Alteration of Quartz

Plasma treatment is a versatile surface modification technique that can be used to clean, etch, and functionalize the surface of materials, including quartz. thierry-corp.com The process involves exposing the material to a plasma, which is an ionized gas containing a mixture of ions, electrons, and neutral species. tri-star-technologies.com The interaction of the plasma with the quartz surface can lead to a variety of physical and chemical changes. thierry-corp.com

One of the primary applications of plasma treatment is to alter the surface energy of a material. plasma.com High surface energy is desirable for applications requiring good wettability and adhesion of paints, inks, and adhesives. plasma.com This can be achieved by removing contaminants, generating polar functional groups (such as hydroxyl groups), or depositing a hydrophilic coating. thierry-corp.complasma.com Conversely, low surface energy, which results in water-repellency, can be achieved by coating the surface with hydrophobic polymers. plasma.com

Different gases can be used to generate the plasma, each having a specific effect on the quartz surface. For example, argon plasma is often used for physical ablation, a process sometimes referred to as "molecular sandblasting," to clean and increase the surface area. yieldengineering.com Oxygen plasma can be used to remove organic contaminants and introduce oxygen-containing functional groups. tri-star-technologies.comyieldengineering.com Fluorine-containing gases like carbon tetrafluoride (CF₄) or sulfur hexafluoride (SF₆) can be used to etch the quartz surface. yieldengineering.com

Table 2: Effects of Different Plasma Gases on Quartz Surfaces

| Plasma Gas | Primary Effect | Application |

|---|---|---|

| Argon (Ar) | Physical ablation (cleaning) | Increasing surface area, non-reflective surfaces yieldengineering.com |

| Oxygen (O₂) | Chemical cleaning (oxidation of organics), surface activation | Removal of organic contaminants, improved adhesion tri-star-technologies.comyieldengineering.com |

| Carbon Tetrafluoride (CF₄) | Etching | Removal of silicon-based materials yieldengineering.com |

| Hydrogen (H₂) | Removal of oxide layers | Surface cleaning of metals (for comparison) plasma.com |

Research has shown that the surface roughness of quartz crystals can be influenced by the depth of plasma etching. mdpi.com In one study, the roughness of the quartz surface was found to decrease initially with etching and then fluctuate as the etching depth increased. mdpi.com Another study demonstrated that a SiO₂–Al₂O₃–Y₂O₃ glass coating applied to a quartz substrate via aerosol deposition exhibited higher plasma resistance than the uncoated quartz.

Nanoscale Structuring and Patterning of Quartz Surfaces

The ability to create nanoscale structures and patterns on quartz surfaces is crucial for a wide range of applications in optics, photonics, and semiconductor technologies. imeche.org Several techniques have been developed to achieve this, including lithography, 3D printing, and etching processes.

Laser Interference Lithography (LIL) is a method used to generate periodic nanostructures on quartz. spiedigitallibrary.org This technique utilizes the interference patterns created by two or more coherent laser beams to expose a photoresist layer on the quartz surface. spiedigitallibrary.org The patterned photoresist then acts as a mask for subsequent etching steps. spiedigitallibrary.org In one example, a two-layer mask of copper and photoresist was used. After exposure and development, the quartz was etched using an ion-beam reactive etching process with a CF₄–O₂ gas mixture, at an etching rate of 30 nm/min. spiedigitallibrary.org

A novel 3D printing technique has been developed to create intricate nanoscale quartz glass structures at significantly lower temperatures than traditional methods. imeche.org This process uses a hybrid organic-inorganic polymer resin containing polyhedral oligomeric silsesquioxane (POSS) molecules. imeche.org After 3D printing the desired nanostructure, the organic components are removed by heating to 650°C, which is about half the temperature required for conventional sintering of silicon dioxide nanoparticles. imeche.org This method has been used to produce photonic crystals with 97 nm wide beams and parabolic microlenses. imeche.org

Nanoimprint Lithography (NIL) is another technique for fabricating nanopatterns on quartz. researchgate.net This method involves transferring a pattern from a master mold to a resist layer on the substrate under pressure. researchgate.net The patterned resist then serves as a mask for etching.

Table 3: Comparison of Nanoscale Structuring Techniques for Quartz

| Technique | Description | Key Features |

|---|---|---|

| Laser Interference Lithography (LIL) | Uses laser interference patterns to create periodic structures in a photoresist mask, followed by etching. spiedigitallibrary.org | High efficiency, large working area, low cost for periodic patterns. spiedigitallibrary.org |

| 3D Printing with POSS Resin | A hybrid resin is 3D printed and then heated to form quartz glass nanostructures. imeche.org | Lower processing temperature (650°C), enables direct printing on semiconductor chips. imeche.org |

| Nanoimprint Lithography (NIL) | A master mold is pressed into a resist layer to transfer a pattern, which is then etched into the quartz. researchgate.net | Fewer processing steps, high repeatability, suitable for large area printing. researchgate.net |

| Plasma Etching | Uses plasma to selectively remove material from the quartz surface, often through a mask. | Can be used to create various nanostructures, including nanopillars. nih.gov |

The fabrication of synthetic quartz nanopillars has been demonstrated using ultraviolet nanoimprint lithography and electron cyclotron resonance (ECR) etching. nih.gov These nanopillars, with diameters and heights of 100 and 200 nm, were then subjected to nanoindentation to study their mechanical deformation. nih.gov

Analytical Techniques for Comprehensive Quartz Characterization

Spectroscopic Methodologies for Quartz Compositional Analysis

Spectroscopic techniques are fundamental in the analysis of quartz, providing detailed insights into its composition, structure, and purity. These methods rely on the interaction of electromagnetic radiation with the material to probe its atomic and molecular properties.

Raman and Infrared Spectroscopy for Polymorph Identification

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful, non-destructive tool for identifying and differentiating the various polymorphs of silicon dioxide (SiO₂). europa.eu These polymorphs, such as α-quartz, β-quartz, coesite, stishovite, and moganite, have distinct crystalline structures which result in unique vibrational modes. dt-shop.com

Infrared spectroscopy measures the absorption of IR radiation by a sample, which excites molecular vibrations like stretching and bending. llg.de Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shift of the scattered light corresponds to the vibrational modes of the sample. llg.de While both techniques probe molecular vibrations, they are governed by different selection rules and can provide complementary information. llg.de

The identification of polymorphs is based on their characteristic spectral "fingerprints." For example, the transition from α-quartz to β-quartz is marked by the disappearance of certain Raman modes. dt-shop.com Moganite, a silica (B1680970) polymorph often found intergrown with chalcedony, can be specifically identified by a characteristic Raman band near 501 cm⁻¹ and an IR band around 575 cm⁻¹. ussilica.comeuroquarz.com Heat treatment can be employed to reduce spectral interference from silanol (B1196071) groups in chalcedony, thereby improving the accuracy of moganite detection. ussilica.com

Table 1: Characteristic Vibrational Bands for Select Silica Polymorphs

| Polymorph | Technique | Characteristic Band (cm⁻¹) | Reference |

| α-Quartz | Raman | 128, 207, 464 | dt-shop.com |

| Cristobalite | Raman | 114, 230, 416 | dt-shop.com |

| Moganite | Raman | ~501 | ussilica.com |

| Moganite | Infrared | ~575 | euroquarz.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry of Quartz

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic state of the top 1 to 10 nanometers of a material's surface. carlroth.comchemicalbook.com The method works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the surface, a process based on the photoelectric effect. chemicalbook.com

For quartz, XPS is crucial for analyzing its surface chemistry, including the presence of contaminants, the nature of surface functional groups like silanols (Si-OH), and interactions with adsorbed species. thegoodscentscompany.comeuropa.eu The binding energies of the core electrons, such as Si 2p and O 1s, are sensitive to the local chemical environment. For instance, the binding energy of the Si 2p peak in pure SiO₂ is typically found around 103.3 eV, while the O 1s peak is around 532.4 eV. fishersci.com Shifts in these binding energies can indicate the formation of different chemical bonds or the presence of suboxides.

XPS studies have been used to investigate the differences between the surfaces of quartz polymorphs like α-quartz and α-cristobalite, revealing variations in the density and type of surface silanol groups. thegoodscentscompany.com This information is critical for understanding surface reactivity, adsorption properties, and performance in applications ranging from geochemistry to materials science. thegoodscentscompany.comeuropa.eu

Table 2: Typical XPS Binding Energies for Quartz Surface Analysis

| Element (Orbital) | Binding Energy (eV) | Chemical State Information | Reference |

| Si 2p | ~103.3 | Corresponds to Si in SiO₂ framework | fishersci.com |

| O 1s | ~532.4 | Corresponds to bridging oxygen in Si-O-Si | fishersci.com |

| C 1s | ~284.8 | Adventitious carbon, used for charge correction | chemicalbook.com |

Luminescence Spectroscopy in Quartz Geochronology

Luminescence dating is a key geochronological method that measures the energy released in the form of photons from minerals like quartz. This technique determines the time elapsed since the mineral grains were last exposed to sunlight or significant heat. Naturally occurring ionizing radiation from elements such as uranium, thorium, and potassium in the surrounding sediment gets absorbed by the quartz crystal lattice, where electrons become trapped in defects.

Exposure to light or heat releases these trapped electrons, "zeroing" the luminescence signal. Once buried, the mineral accumulates a new radiation dose over time. In the laboratory, the stored energy can be released by stimulating the sample, typically with blue or green light in a technique known as Optically Stimulated Luminescence (OSL). The intensity of the emitted light is proportional to the radiation dose absorbed during burial. The age is calculated using the fundamental luminescence age equation: Age = Equivalent Dose (Dₑ) / Dose Rate (Dᵣ).

Different luminescence signals, such as Thermoluminescence (TL) and various OSL signals (e.g., blue-stimulated luminescence, BSL), are used depending on the application. The method is vital for dating geological and archaeological materials, particularly in environments where radiocarbon dating is not feasible.

Electron Microscopy and Diffraction Approaches in Quartz Microanalysis

Electron microscopy techniques provide high-resolution imaging and analysis of quartz, enabling detailed characterization of its morphology, microstructure, and atomic arrangement.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Quartz Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography and composition. Using secondary electron detectors provides high-resolution topographical images, while backscattered electron detectors can reveal contrast between areas with different chemical compositions.

When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful tool for microanalysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elemental composition of the sample at the microscopic level. For quartz, SEM-EDS analysis is used to study grain size, shape, surface textures, and the presence of mineral inclusions or impurities. The elemental map generated by EDS can confirm the primary composition of silicon and oxygen and identify any localized elemental contaminants.

Transmission Electron Microscopy (TEM) for Atomic Structure of Quartz

Transmission Electron Microscopy (TEM) offers unparalleled resolution, capable of imaging materials at the atomic scale. In TEM, a high-energy beam of electrons is transmitted through an ultra-thin sample (typically less than 100 nm thick). The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device.

TEM is indispensable for studying the atomic structure of quartz, including its crystal lattice, defects, and phase boundaries. High-resolution TEM (HRTEM) can directly visualize the arrangement of atoms in the quartz lattice. Electron diffraction patterns, which are generated by the scattering of electrons by the crystalline sample, provide detailed information about the crystal structure, orientation, and symmetry. This is crucial for identifying different polymorphs and studying phase transitions, such as the strain-induced transformation between quartz and coesite. Despite challenges related to the beam sensitivity of quartz, which can lead to amorphization, advanced scanning TEM (STEM) techniques can mitigate damage and provide clear images of its atomic structure.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification of Quartz

X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to analyze the structural properties of crystalline materials like quartz. It provides critical data on both the degree of crystalline perfection (crystallinity) and the specific polymorph (phase) present.

The crystallinity of quartz can be assessed by examining the sharpness of its diffraction peaks. researchgate.net Highly crystalline quartz, such as that found in single crystals, produces sharp, well-defined peaks. In contrast, materials with lower crystallinity, such as some natural quartzites or materials subjected to intense geological stress, exhibit broader peaks. researchgate.netresearchgate.net The full-width at half-maximum (FWHM) of specific diffraction peaks is inversely related to the crystallite size and can be used to calculate a "crystallinity index," a semi-quantitative measure of the structural order. researchgate.net

Phase identification is another crucial application of XRD. Quartz exists in several polymorphic forms depending on temperature and pressure, with the most common being α-quartz (stable at ambient conditions) and β-quartz (stable above 573°C). msesupplies.commdpi.com Other high-pressure or high-temperature polymorphs include cristobalite and tridymite. mdpi.comncl.ac.uk Each of these polymorphs possesses a unique crystal lattice, resulting in a distinct XRD pattern. By comparing the diffraction pattern of an unknown sample to reference databases like the Crystallography Open Database (COD), specific phases can be identified. msesupplies.comncl.ac.uk For instance, the primary diffraction peak for α-quartz is located at a 2θ angle of 26.67°. mdpi.com XRD can distinguish between these polymorphs, which is essential in fields from pharmaceutical analysis to geology. ncl.ac.ukscribd.com

Table 1. Characteristic XRD Peaks for Common SiO₂ Polymorphs

| Polymorph | Prominent 2θ Angle (Cu Kα) | Crystal System | Reference |

|---|---|---|---|

| α-Quartz | 26.67° | Trigonal | mdpi.com |

| Cristobalite | 21.98° | Tetragonal | ncl.ac.uk |

| Tridymite | 21.64° | Orthorhombic | mdpi.com |

Advanced Imaging Techniques for Quartz Microstructures

Micro-Computed Tomography (Micro-CT) for Three-Dimensional Quartz Networks

Micro-Computed Tomography (Micro-CT) is a powerful non-destructive imaging technique that allows for the three-dimensional visualization and analysis of the internal microstructure of materials. In geology, Micro-CT is particularly valuable for examining quartz-rich rocks like sandstone to understand their pore networks, grain characteristics, and the distribution of cementing minerals. frontiersin.orgmicrophotonics.com

The technique works by taking thousands of X-ray images of a sample from different angles, which are then computationally reconstructed to create a 3D model. This model reveals the spatial arrangement of grains, pores, and micro-fractures within the rock. researchgate.net For sandstones, this allows for the quantification of porosity (both open and closed), pore size distribution, and the connectivity of the pore network, which are critical parameters for reservoir quality in the oil and gas industry. frontiersin.orgresearchgate.net Micro-CT can distinguish between the primary mineral grains (quartz) and secondary cement phases (such as calcite or clay minerals) that precipitate in the pore spaces during diagenesis. frontiersin.org Furthermore, by providing 3D measurements of grain size and shape, Micro-CT offers a more comprehensive analysis than traditional two-dimensional microscopic techniques. frontiersin.org

Cathodoluminescence Imaging for Quartz Growth Histories

Cathodoluminescence (CL) is an analytical technique that involves bombarding a sample with an electron beam, causing it to emit light (luminescence). The color and intensity of the emitted light from quartz are highly sensitive to trace element concentrations and lattice defects, providing insights into its formation and subsequent history that are often invisible with standard microscopy. geologyscience.rurruff.info

CL imaging is exceptionally effective at revealing the growth histories of quartz crystals. geologyscience.ru Different generations of quartz growth, such as detrital cores and authigenic overgrowths in sandstones, can be clearly distinguished. geologyscience.ruresearchgate.net The luminescence patterns reveal features like:

Growth Zoning: Oscillating or concentric bands of varying CL intensity reflect changes in the geochemical conditions of the fluid from which the quartz crystallized. researchgate.netutexas.edu Bright CL zones in hydrothermal quartz have been correlated with higher concentrations of trace elements like Titanium (Ti). utexas.edu

Healed Microfractures: Fractures that have been sealed by later generations of silica often show distinct CL signatures. rruff.info

Provenance: Detrital quartz grains from different source rocks (e.g., igneous vs. metamorphic) can sometimes be distinguished by their characteristic CL colors, such as the typical red to violet luminescence of volcanic quartz. rruff.infoutexas.edu

The specific colors are linked to different defect centers. For example, blue-green luminescence may be associated with alkali-compensated aluminum centers, while red emissions are often attributed to non-bridging oxygen hole centers. geologyscience.rurruff.info These features allow for detailed reconstruction of processes like fluid flow, diagenesis, and tectonic deformation. geologyscience.ru

Isotopic Geochemistry in Quartz Provenance and Environmental Tracing

Oxygen Isotope Fractionation in Quartz Formation

The analysis of stable oxygen isotopes (¹⁸O and ¹⁶O) in quartz is a cornerstone of geochemistry, used to determine the temperature of formation and the origin of the fluids involved. The isotopic composition is expressed in delta notation (δ¹⁸O) as a per mil (‰) deviation from a standard.

During its formation, quartz incorporates oxygen from the surrounding water or silicate (B1173343) melt. The degree of isotopic fractionation between quartz and the fluid is primarily dependent on temperature. arizona.edu At lower temperatures, the fractionation is larger, leading to quartz that is significantly enriched in ¹⁸O relative to the fluid. As temperature increases, this fractionation decreases in a predictable manner. arizona.edupnas.org This relationship forms the basis of the quartz-water oxygen isotope geothermometer. The general equation governing this is often expressed as:

1000 ln α(Quartz-Water) ≈ A × 10⁶ / T² + B

where α is the fractionation factor, T is the temperature in Kelvin, and A and B are empirically derived constants. geoscienceworld.org

Consequently, the δ¹⁸O value of quartz reflects its origin. Quartz formed at high temperatures from igneous or metamorphic processes typically has δ¹⁸O values in the range of +8‰ to +17‰. soilsa.com In contrast, hydrothermal quartz, which forms over a wide range of temperatures from fluids of various origins (magmatic, meteoric, or seawater), shows a much broader range of δ¹⁸O values, from as low as -9.3‰ to over +30‰. geochemicalperspectivesletters.orgresearchgate.net

Table 2. Typical δ¹⁸O Values in Quartz from Various Geological Settings

| Geological Setting | Typical δ¹⁸O Range (‰, V-SMOW) | Formation Temperature | Reference |

|---|---|---|---|

| Magmatic (Granitic) | +8 to +12‰ | High (>600°C) | soilsa.comunm.edu |

| Magmatic (Icelandic) | -5.6 to +6.6‰ | High (>550°C) | geochemicalperspectivesletters.org |

| Hydrothermal (Icelandic) | -9.3 to +30.1‰ | Low to High ( <150 to 400°C) | geochemicalperspectivesletters.org |

| Low-Temperature (e.g., Soil) | up to +30‰ | Low (<100°C) | soilsa.com |

Silicon Isotope Systematics in Quartz Geochemistry

The study of silicon isotopes (³⁰Si, ²⁹Si, ²⁸Si), expressed as δ³⁰Si, is a more recent but increasingly powerful tool in geochemistry. While oxygen isotopes are sensitive to temperature and fluid source, silicon isotopes can provide complementary information on the processes and sources of silica itself. geochemicalperspectivesletters.org

Significant silicon isotope fractionation occurs during low-temperature biogeochemical processes. For instance, the formation of secondary clay minerals in soils preferentially incorporates lighter Si isotopes, leaving the remaining dissolved silica enriched in heavier isotopes. wikipedia.org The uptake of silica by organisms like diatoms and plants also causes significant fractionation. wikipedia.orgnih.gov

In high-temperature environments, silicon isotope fractionation is more limited. Magmatic quartz generally displays a narrow range of δ³⁰Si values, typically close to the bulk silicate Earth value (around -0.4 ± 0.2‰). geochemicalperspectivesletters.orgresearchgate.net In contrast, hydrothermal quartz exhibits a much wider range of δ³⁰Si values (e.g., -4.6 to +0.7‰ in Icelandic systems), which can be influenced by processes like fluid-rock interaction, boiling, and kinetic fractionation during rapid precipitation at lower temperatures. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The combined analysis of δ¹⁸O and δ³⁰Si can therefore help to deconvolve complex processes such as cooling, fluid mixing, and the source of the silica, which might not be possible with a single isotope system. geochemicalperspectivesletters.orgresearchgate.net

Table 3. Comparative δ³⁰Si Values in Different Silica Reservoirs

| Material/Reservoir | Typical δ³⁰Si Range (‰, NBS-28) | Primary Formation Process | Reference |

|---|---|---|---|

| Magmatic Quartz (Iceland) | -0.7 to -0.2‰ | High-Temperature Crystallization | geochemicalperspectivesletters.org |

| Hydrothermal Quartz (Iceland) | -4.6 to +0.7‰ | Fluid Precipitation | geochemicalperspectivesletters.org |

| Pedogenic Clays (Soils) | -3.0 to -0.2‰ | Low-Temperature Weathering | nih.gov |

| Marine Diatoms | -1.0 to +3.0‰ | Biomineralization | nih.gov |

| Plant Phytoliths | -1.4 to +2.1‰ | Biomineralization | wikipedia.org |

Compound Names

Table 4. Chemical Compounds Mentioned

| Common Name | Chemical Formula |

|---|---|

| Quartz | SiO₂ |

| Cristobalite | SiO₂ |

| Tridymite | SiO₂ |

| Calcite | CaCO₃ |

| Titanium | Ti |

| Aluminum | Al |

| Lithium | Li |

Advanced Technological and Industrial Applications of Quartz

Quartz in Semiconductor Fabrication and Microelectronics

The semiconductor industry relies heavily on vitreous silica (B1680970) for the production of integrated circuits (ICs) or chips. unicamp.brthequartzcorp.com Its high purity is crucial as even minute levels of contaminants can negatively impact the electrical properties and functionality of the final semiconductor device. thequartzcorp.com The material's ability to withstand high temperatures without deformation and its chemical inertness make it ideal for various stages of the manufacturing process. ferrotec.comheraeus-covantics.comalpapowder.com

Quartz Substrates for Integrated Circuits

Vitreous silica serves as a fundamental substrate material in the fabrication of integrated circuits. semicorex.com Wafers, the thin slices of semiconductor material upon which ICs are built, are often processed using quartz components. techinstro.com Quartz plates and carriers provide mechanical support and protection for silicon wafers during various high-temperature processes like thin-film deposition and annealing. semicorex.comtechinstro.com

The material's excellent thermal stability and low coefficient of thermal expansion ensure dimensional stability and uniform heat distribution during these critical steps. techinstro.comuqgoptics.com This is vital for achieving the precise and uniform film growth and material properties required for modern microelectronics. techinstro.com Furthermore, the high purity of quartz prevents contamination of the silicon wafers during processing at temperatures that can exceed 1,000°C. heraeus-covantics.comthequartzcorp.comalpapowder.com

Key Properties of Vitreous Silica for Semiconductor Applications:

| Property | Significance in Semiconductor Fabrication |

| High Purity | Prevents contamination of silicon wafers, ensuring optimal electrical performance of the ICs. thequartzcorp.com |

| High Thermal Stability | Withstands extreme temperatures in processes like annealing and deposition without deforming. heraeus-covantics.comtechinstro.com |

| Low Thermal Expansion | Provides dimensional stability for wafers and components during temperature cycling. uqgoptics.com |

| Chemical Inertness | Resists reaction with various chemicals used in etching and cleaning processes. ferrotec.comtechinstro.com |

| Electrical Insulation | Acts as a good electrical insulator, which is crucial for fabricating insulating components in electronic devices. swiftglass.com |

Photomask Blanks and Reticle Manufacturing using Quartz

Photomasks, or reticles, are critical components in photolithography, the process used to print circuit patterns onto semiconductor wafers. universitywafer.com These masks are essentially high-purity quartz plates coated with an opaque patterned film, typically chrome. universitywafer.com The exceptional optical transparency of fused silica, particularly in the deep ultraviolet (DUV) range, is paramount for accurately transferring the intricate circuit designs onto the photoresist-coated wafer. techinstro.comuniversitywafer.com

The manufacturing of photomask blanks demands substrates with superior flatness and surface quality to ensure the precision required for creating increasingly smaller and more complex circuit features. yuanch.com Fused silica is the material of choice for these blanks due to its ability to meet these stringent requirements. teliccompany.comvalleydesign.com Its thermal stability also ensures that the mask dimensions remain constant during the high-energy exposure processes used in modern lithography. techinstro.com

Optical and Optoelectronic Applications of Quartz

The outstanding optical properties of vitreous silica make it a cornerstone material in optics and optoelectronics. ensolltools.com Its broad transmission range, from the deep ultraviolet to the near-infrared, coupled with its low refractive index and high optical uniformity, are critical for a multitude of applications. heraeus-covantics.comensolltools.com

Fused Silica in High-Power Laser Optics

High-power laser systems, used in applications ranging from materials processing to scientific research, place extreme demands on their optical components. ontosight.ai Fused silica is a preferred material for lenses, mirrors, and other optical elements in these systems due to its high laser-induced damage threshold (LIDT). ontosight.aispiedigitallibrary.org This property allows the material to withstand intense laser energy without being damaged. msd-optics.com

The low absorption of fused silica minimizes heat generation when exposed to high-power laser beams, which is crucial for maintaining the stability and performance of the optical system. haaslti.com Furthermore, its low thermal expansion coefficient prevents thermal lensing, a phenomenon where the focal properties of a lens change due to heating, which can degrade the laser beam quality. haaslti.com The purity and homogeneity of the fused silica are key factors in achieving a high LIDT. researchgate.net Recent advancements in manufacturing have focused on reducing bubbles and other inhomogeneities to further enhance the material's performance in high-power laser applications. spiedigitallibrary.org

Quartz in Optical Fiber Communication Systems

Vitreous silica is the primary material used in the manufacturing of optical fibers, which form the backbone of global telecommunication networks. unicamp.brluverrequartz.com The material's high transparency over a wide range of wavelengths allows for the efficient transmission of light signals over long distances with minimal loss. quartzpacificglobal.comluverrequartz.com

The process of creating optical fibers involves drawing a preform, which is a large-diameter rod of high-purity fused silica, into a thin fiber. luverrequartz.com The core of the fiber, which guides the light, is also made of fused silica that has been precisely doped to control its refractive index. micquartz.com The exceptional chemical stability and resistance to temperature fluctuations of quartz ensure the long-term reliability and performance of optical fiber cables in various environments. luverrequartz.com For high-power applications within fiber optic systems, all-silica solutions, where both the core and cladding are made of fused silica, are often employed. heraeus-covantics.com

Advantages of Quartz in Optical Fibers:

| Advantage | Description |

| High Light Transmittance | Enables efficient signal transmission with low loss over long distances. luverrequartz.comquartzpacificglobal.com |

| Low Refractive Index Consistency | Prevents distortion of the light signal, ensuring high fidelity of the transmitted data. micquartz.com |

| Excellent Thermal Stability | Allows the fiber to perform reliably in a wide range of operating temperatures. micquartz.com |

| High Chemical Stability | Protects the fiber from degradation due to environmental factors. luverrequartz.com |

| High Mechanical Strength | Provides durability and resistance to physical stress during installation and use. micquartz.com |

Ultraviolet and Infrared Transmission Properties of Quartz Materials

The transmission spectrum of fused silica extends from the deep ultraviolet (UV) to the near-infrared (IR) region, a property that distinguishes it from most other optical materials. heraeus-covantics.comecoptik.net The exact transmission characteristics depend on the purity of the material and the manufacturing method. heraeus-covantics.com

UV-grade fused silica, produced synthetically, offers excellent transmission in the UV spectrum, making it ideal for applications such as UV lithography and spectroscopy. edmundoptics.co.ukclzoptics.com Its transparency can extend down to wavelengths of around 185 nanometers. uqgoptics.comclzoptics.com However, the presence of hydroxyl (OH-) ions from the manufacturing process can cause absorption bands in the near-infrared region. edmundoptics.co.uk

IR-grade fused silica is specifically manufactured to have a low OH- content, which results in higher transmission in the near-infrared spectrum. edmundoptics.co.ukclzoptics.com This makes it suitable for applications involving IR lasers and imaging systems. researchgate.netsyronoptics.com The intrinsic absorption edges for pure silica glass are located at approximately 0.180 microns in the UV and 3.5 microns in the infrared. heraeus-covantics.com

Transmission Ranges of Fused Silica Grades:

| Grade | Typical Transmission Range | Key Features |

| UV Grade | 185 nm - 2100 nm | High UV transmittance, low fluorescence. clzoptics.com |

| IR Grade | 260 nm - 3500 nm | High IR transmittance due to low OH- content. ecoptik.netedmundoptics.co.uk |

Piezoelectric and Resonator Technologies utilizing Quartz

The piezoelectric effect is the ability of certain materials to generate an electric charge in response to applied mechanical stress. Quartz is one of the most well-known piezoelectric materials, and this property is harnessed in a variety of high-tech applications.

Quartz crystals are at the heart of precision frequency control devices and oscillators due to their remarkable ability to vibrate at a very stable and precise frequency when a voltage is applied. This is a manifestation of the inverse piezoelectric effect. The stability of this frequency is what makes quartz an essential component in a multitude of electronic devices.

The frequency of the crystal's vibration is dependent on its size and shape, which can be precisely controlled during manufacturing. This allows for the production of oscillators for a wide range of frequencies. These quartz oscillators are integral to the functioning of everyday electronics such as:

Watches and Clocks: Providing accurate timekeeping.

Computers and Microprocessors: Generating the clock signal that synchronizes all operations.

Radios and Communication Devices: For tuning to specific frequencies.

GPS Devices: Ensuring precise timing for accurate location services.

The high quality factor (Q factor) of quartz resonators signifies a low rate of energy loss, which contributes to their frequency stability.

A Quartz Crystal Microbalance (QCM) is an extremely sensitive mass-sensing device that utilizes the piezoelectric properties of a quartz crystal resonator. The crystal oscillates at its resonant frequency, and any mass added to its surface causes a decrease in this frequency. The change in frequency is directly proportional to the mass added, allowing for the detection of minute quantities of substances.

QCMs have found widespread use in various sensing applications, including:

Chemical and Biological Sensing: Detecting specific molecules, proteins, or DNA sequences by coating the crystal surface with a selective layer.

Environmental Monitoring: Measuring pollutants in the air or water.

Medical Diagnostics: In point-of-care testing for various diseases.

Thin Film Deposition Monitoring: In the semiconductor and optics industries to control the thickness of deposited films with high precision.

Recent research has focused on enhancing the sensitivity and selectivity of QCM sensors through the use of nanostructured coatings and advanced data analysis techniques.

Quartz as a Component in Advanced Ceramic and Refractory Materials

The high melting point, chemical inertness, and specific thermal properties of quartz make it a valuable raw material in the manufacturing of advanced ceramics and refractory products.

In the production of high-temperature structural ceramics, quartz is often used as a filler material. Its role is multifaceted:

Controlled Thermal Expansion: The transformation of quartz to its high-temperature polymorphs (tridymite and cristobalite) during firing can be used to control the thermal expansion characteristics of the ceramic body.

Improved Mechanical Strength: The presence of quartz particles can enhance the mechanical strength and hardness of the final ceramic product.

Quartz is a key ingredient in the production of porcelain, stoneware, and other whiteware ceramics.

Quartz sand, often referred to as silica sand, is extensively used in the foundry and casting industry for the creation of molds and cores. ussilica.com Its desirable properties for these applications include:

High Fusion Temperature: Quartz can withstand the high temperatures of molten metals without degrading. chemicalbook.com

Chemical Inertness: It does not react with the molten metal, preventing contamination of the casting. ussilica.com

Good Permeability: Allows for the escape of gases generated during the casting process, preventing defects in the final product.

Low Thermal Expansion: Helps to maintain the dimensional accuracy of the mold and the resulting casting.

The grain size and shape of the quartz sand are carefully selected to achieve the desired surface finish and properties of the cast metal part.

Architectural and Constructional Innovations with Engineered Quartz

Engineered quartz, also known as quartz surfacing, is a composite material made of crushed quartz (typically around 90-95% by weight) mixed with a resin binder and pigments. ussilica.com This material has gained significant popularity in architectural and constructional applications due to its superior properties compared to natural stone.

Properties of Engineered Quartz:

| Property | Description |

| Durability | Highly resistant to scratches, chipping, and staining. |

| Non-porous | The resin binder makes the surface non-porous, preventing the growth of bacteria and making it easy to clean. |

| Aesthetic Versatility | Pigments can be added to create a wide range of colors and patterns, mimicking the look of natural stone or offering unique designs. |

| Low Maintenance | Does not require sealing or special cleaners. |

Engineered quartz is commonly used for kitchen countertops, bathroom vanities, flooring, and wall cladding. Innovations in its manufacturing process continue to expand its aesthetic possibilities and applications, offering a durable and versatile alternative to traditional building materials.

Advanced Composite Materials incorporating Quartz Aggregates

Quartz, in the form of flour or sand, is a widely utilized inorganic mineral filler in the production of advanced polymer composites. Its incorporation into a polymer matrix can significantly influence the resulting material's mechanical, thermal, and morphological properties. The extent of this influence is largely dependent on the particle size, content, and the degree of adhesion between the quartz filler and the polymer matrix.

Research into quartz-reinforced composites has shown that the addition of quartz can lead to notable improvements in certain mechanical properties. For instance, in unsaturated polyester (B1180765) (UPR) resin composites, the flexural modulus has been observed to increase with a higher content of quartz filler. mdpi.com This is attributed to the high stiffness of the quartz particles, which effectively reinforces the polymer matrix. Similarly, the hardness of such composites also tends to increase with the addition of quartz. mdpi.com

However, the effect on other mechanical properties, such as flexural strength and impact strength, can be more complex. While a small addition of quartz may lead to an improvement in these properties, higher filler content can lead to agglomeration of the particles. mdpi.com These agglomerates can act as stress concentrators, leading to a deterioration in the material's strength and toughness. mdpi.com The compressive strength of quartz-reinforced composites has also been a subject of study. In polyvinyl acetate (B1210297) (PVAc)/leaves waste composites, the compressive strength was found to vary with quartz content, reaching a maximum value at a specific concentration before decreasing. researchgate.net

The interaction between the quartz filler and the polymer matrix is crucial for achieving desired performance enhancements. Good adhesion ensures efficient stress transfer from the matrix to the reinforcing filler. When the filler content is high, it can affect the cross-linking density of the polymer and increase the distance between polymer chains and the quartz particles, which can negatively impact the contact between them and, consequently, the mechanical properties. mdpi.com

Interactive Data Table: Effect of Quartz Filler on Mechanical Properties of Unsaturated Polyester Resin (UPR) Composites

| Quartz Content (wt. %) | Flexural Modulus (GPa) | Flexural Strength (MPa) | Strain at Break (%) |

| 0 | 3.66 | 76.58 | 2.12 |

| 5 | - | 93.20 | 2.51 |

| 40 | 5.26 | 71.99 | 1.41 |

Data sourced from a study on quartz-reinforced hybrid composites based on unsaturated polyester resin. mdpi.com

Performance Enhancement of Cementitious Systems with Quartz

In the realm of cementitious systems, particularly high-performance and ultra-high-performance concrete (UHPC), quartz powder and aggregates play a pivotal role in enhancing mechanical properties and durability. The primary mechanisms through which quartz contributes to these improvements are its filler effect and its potential for pozzolanic reactivity under certain conditions.

In the early stages of cement hydration, quartz particles act as nucleation sites for the formation of calcium-silicate-hydrate (C-S-H), the primary binding phase in concrete. mdpi.com This "nucleation effect" can accelerate the hydration reaction of cement, leading to earlier strength development. mdpi.com At later stages, the "diluting effect" of replacing cement with quartz becomes more prominent, which can lead to a decrease in the total heat of hydration. mdpi.com

The influence of quartz on the compressive strength of cement-based materials is significant. Research has demonstrated that for a low water-to-binder ratio, the addition of quartz powder does not impair compressive strength. repec.orgresearchgate.net In ultra-high-performance concrete, the use of crushed quartz has been shown to increase compressive strength, with some studies reporting an increase of up to 23.4% when replacing cement with crushed quartz. hrpub.org The fineness of the quartz powder is a critical factor, with finer particles generally leading to better performance.

The type of aggregate used in concrete also has a considerable impact on its mechanical properties. In traditional Portland cement concrete, the use of quartz aggregates has been shown to result in higher compressive strength compared to limestone aggregates. mdpi.com This is attributed to the higher stiffness and strength of the quartz itself. mdpi.com

Interactive Data Table: Compressive Strength of Cement Pastes with Varying Quartz Powder Content

| Water-to-Binder Ratio | Quartz Powder Content (%) | Compressive Strength at 28 days (MPa) |

| 0.5 | 0 | - |

| 0.5 | 10 | - |

| 0.5 | 20 | - |

| 0.2 | 0 | - |

| 0.2 | 10 | - |

| 0.2 | 20 | - |

Note: Specific compressive strength values from the source were presented in graphical format and are not directly tabulated here. The data indicates that for a w/b ratio of 0.2, the addition of up to 20% quartz powder did not impair compressive strength. repec.orgresearchgate.net

Environmental and Geochemical Cycling of Quartz

Quartz in Soil Science and PedogenesisThe role of 4-Bromo-2-methylanisole in soil science and the processes of soil formation (pedogenesis) is another area where specific data is wanting. Its potential interactions with soil components, influence on soil chemistry, and fate within the soil profile have not been the subject of published research.

Without dedicated studies on these specific environmental interactions, any attempt to generate the requested article would be speculative and fall short of the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to build the knowledge base required to address these topics comprehensively for 4-Bromo-2-methylanisole.

Quartz as an Indicator of Soil Parent Material

The composition and characteristics of soil are fundamentally linked to the parent material from which it originates. une.edu.au Quartz, being highly resistant to both physical and chemical weathering, is often inherited from the parent rock with minimal alteration. une.edu.auresearchgate.net This durability makes it an excellent indicator for understanding the origin and history of a soil profile.

When rocks undergo weathering, most primary minerals are transformed into clay minerals. une.edu.au Quartz, however, persists and constitutes a significant portion of the sand and silt fractions in many soils. une.edu.ausoilsa.com Consequently, the texture of a soil is directly related to the size and abundance of quartz grains present in the original parent material. une.edu.au For instance, soils derived from quartz-rich parent rocks like granite or sandstone will naturally have a sandier texture. Conversely, parent materials with low quartz content, such as basalt, will result in soils with a finer texture, as there are no resistant sand grains to be inherited. une.edu.au

The relative abundance of quartz compared to other less-resistant minerals can also signify the degree of weathering a soil has undergone. In highly weathered soils, such as those found in tropical regions, quartz tends to become concentrated as other minerals are broken down and leached away. researchgate.netird.fr Therefore, a high percentage of quartz in the soil can indicate a long and intense weathering history.

Research has utilized the mineral composition of soils, with a particular focus on the proportion of quartz, to assess soil fertility and development. researchgate.net By subtracting the percentage of quartz from the total mineral content, researchers can estimate the potential of the soil to supply nutrients from the weathering of other minerals. researchgate.net This approach highlights the inert nature of quartz in terms of nutrient supply, acting as a diluent for more reactive and nutrient-bearing minerals. researchgate.net Studies have shown that in some highly weathered tropical soils, even the clay-sized fraction can contain a significant amount of finely ground quartz, further influencing the soil's properties. ird.fr

Influence of Quartz on Soil Physical Properties

Bulk Density and Porosity

Soil bulk density is the mass of dry soil per unit volume, including both solids and pore spaces. vt.edu It serves as a key indicator of soil porosity, which is the volume percentage of pore spaces within the soil. vt.edu The particle density of a soil refers to the density of the solid mineral particles alone. vt.edu Quartz has a consistent particle density of approximately 2.65 g/cm³. vt.edulibretexts.org Since quartz is a dominant mineral in many soils, the average particle density of most mineral soils is close to this value. vt.edu

The relationship between quartz content and soil physical properties can be summarized in the following table:

| Soil Property | Influence of High Quartz (Sand) Content | Research Findings |

| Texture | Coarser texture (sandy) | The texture of the soil is related to the size and abundance of the quartz grains in the parent material. une.edu.au |

| Bulk Density | Generally increases in compacted sandy soils. | The bulk density of a mineral soil is typically between 1.0 and 1.6 g/cm³, while the particle density of quartz is 2.65 g/cm³. libretexts.orgresearchgate.net |

| Porosity | Macropores are more prevalent, facilitating drainage and aeration. theopenscholar.com | Porosity decreases when the heterogeneity of the sand grain distribution increases. ird.fr |

| Water Retention | Lower water-holding capacity due to larger pore sizes. | Fine sand can induce greater water retention than coarse sand. ird.fr |

Interactive Data Table: Particle and Bulk Densities of Various Soil Components and Types

The following table provides a comparative look at the densities of quartz and various soil types, illustrating the influence of composition on soil density.

| Material | Particle Density (g/cm³) | Bulk Density (g/cm³) |

| Quartz | 2.65 vt.edulibretexts.org | - |

| Clay | 2.83 vt.edu | 1.20 libretexts.org |

| Organic Matter | 0.8 vt.edu | - |

| Sand | - | 1.52 libretexts.org |

| Sandy Loam | - | 1.44 libretexts.org |

| Loam | - | 1.36 libretexts.org |

| Silt Loam | - | 1.28 libretexts.org |

| Clay Loam | - | 1.28 libretexts.org |

This data demonstrates that while the particle density of quartz is high, the bulk density of sandy soils, which are rich in quartz, can vary significantly based on factors like particle packing and the presence of other materials. libretexts.org The interplay between the inherent properties of quartz and the broader soil matrix ultimately dictates the physical environment that supports plant life and ecosystem functions.

Regulatory Frameworks and Strategic Resource Management of Quartz

International and National Regulations Pertaining to Quartz as a Raw Material

The regulatory landscape for quartz, a mineral abundant in the Earth's crust, varies significantly based on its application and the jurisdiction. shreebalajimarbles.com As a raw material, its extraction and processing are subject to a variety of international and national regulations designed to ensure safety, environmental protection, and responsible resource management.